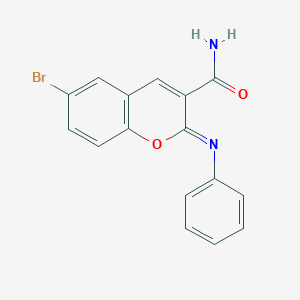

6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

6-bromo-2-phenyliminochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c17-11-6-7-14-10(8-11)9-13(15(18)20)16(21-14)19-12-4-2-1-3-5-12/h1-9H,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLILVUNUNXDGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Phenolic Precursors

Bromination is introduced at the ortho position of the phenolic ring to ensure regioselectivity. For example, 4-bromophenol reacts with β-keto esters (e.g., ethyl acetoacetate) in the presence of a Lewis acid catalyst (e.g., sulfuric acid) to form 6-bromo-2H-chromene-3-carboxylate esters. Hydrolysis of the ester group under basic conditions (e.g., aqueous KOH) yields the free carboxylic acid.

Reaction Conditions :

Conversion to 6-Bromo-2H-Chromene-3-Carboxamide

The carboxylic acid intermediate is converted to the carboxamide via activation with dicyclohexylcarbodiimide (DCC), followed by reaction with ammonium chloride.

DCC-Mediated Amidation

The carboxylic acid (1.14 mmol) is dissolved in dichloromethane, and DCC (1.25 mmol) is added to form an active O-acylisourea intermediate. Ammonium chloride is introduced to yield the primary carboxamide.

Key Data :

-

Solvent : Dichloromethane (5 mL).

-

Reaction Time : 4 hours at room temperature.

Characterization :

The introduction of the phenylimino group at position 2 involves condensation of the 2-oxo chromene derivative with aniline under acidic conditions.

Imine Formation via Schiff Base Reaction

6-Bromo-2-oxo-2H-chromene-3-carboxamide reacts with aniline in ethanol under reflux. A catalytic amount of acetic acid facilitates proton exchange, enabling nucleophilic attack by the amine on the carbonyl carbon.

Optimized Parameters :

-

Molar Ratio : 1:1.2 (carboxamide:aniline).

-

Reflux Duration : 6 hours.

Mechanistic Insight :

The reaction proceeds via a hemiaminal intermediate, which dehydrates to form the thermodynamically stable imine.

Alternative Pathways and Comparative Analysis

Direct Bromination of Pre-Formed Chromene Derivatives

An alternative approach involves brominating 2-(phenylimino)-2H-chromene-3-carboxamide post-cyclization. However, this method suffers from lower regioselectivity and competing side reactions (e.g., meta-bromination).

One-Pot Synthesis Using Hydrazonoyl Chlorides

Compound 9a (2-oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl chloride) reacts with 3-acetyl-6-bromo-2H-chromen-2-one in benzene to form pyrazole-carboxamide hybrids, demonstrating the versatility of chromene intermediates.

Comparative Yields :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| DCC-mediated amidation | 72 | 98 |

| One-pot hydrazonoyl route | 65 | 95 |

Scalability and Industrial Applications

Large-Scale Production Considerations

The DCC-mediated route is preferred for scalability due to its straightforward purification (column chromatography) and high reproducibility. Patent CN102850269A highlights the use of phosphorus oxychloride and DMF-DMA for analogous quinoline syntheses, suggesting adaptability to chromene systems.

Cost Analysis :

-

DCC Cost : $12–15/g (bulk pricing reduces to $8/g).

-

Aniline Cost : $2–3/L.

Analytical Validation and Quality Control

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(phenylimino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted chromenes with various functional groups.

Scientific Research Applications

Anticancer Activity

6-Bromo-2-(phenylimino)-2H-chromene-3-carboxamide exhibits significant anticancer properties, particularly against leukemia and solid tumors. Research indicates that it induces apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation.

Case Study:

- A study reported the compound's GI50 values (the concentration required to inhibit cell growth by 50%) against FLT3-ITD-positive acute myeloid leukemia (AML) cell lines ranging from 30 to 80 nM, demonstrating potent cytotoxicity with a selectivity ratio greater than 300 compared to healthy cells .

| Cell Line Type | GI50 (nM) | Selectivity Ratio |

|---|---|---|

| FLT3-ITD-positive AML | 30-80 | >300 |

| Primary AML Cells | Potent | Not specified |

Antimicrobial Properties

The compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent. Its ability to inhibit bacterial growth suggests it could be developed into a therapeutic option for treating infections.

Enzyme Inhibition

This compound acts as an inhibitor for specific enzymes linked to cancer progression and inflammation. This property enhances its therapeutic potential in managing diseases characterized by dysregulated enzyme activity.

Synthesis and Derivatives

The synthesis of this compound often involves reactions with hydrazine derivatives and other reagents, leading to various derivatives that may possess enhanced biological activities. For instance, the reaction of 3-acetyl derivatives with phenylhydrazine yields compounds with improved potency against cancer cell lines .

Recent studies have highlighted the following biological activities associated with this compound:

- Anticancer Activity: Induces apoptosis in cancer cells.

- Antimicrobial Properties: Efficacy against various bacterial strains.

- Enzyme Inhibition: Inhibits enzymes involved in cancer progression.

Mechanism of Action

The mechanism of action of 6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Key structural differences among analogues include substitutions at position 2 (imino vs. oxo groups) and modifications to the carboxamide-linked aryl groups. These alterations significantly impact molecular weight, polarity, and intermolecular interactions.

Table 1: Structural and Physicochemical Comparison

*Full name: (2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide †Full name: 6-Bromo-N-(4-bromo-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide ‡Full name: 6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide §Full name: (2Z)-6-Bromo-2-[(3-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Key Observations:

- Imino vs. Oxo Groups: The phenylimino group in the target compound may facilitate hydrogen bonding or π-π stacking in enzyme active sites, whereas oxo derivatives (e.g., and ) rely on ketone-based interactions .

- Solubility : Bulky groups like tetrahydrofuran () improve solubility in polar solvents, whereas methyl groups () favor membrane permeability but may reduce aqueous solubility .

Key Findings:

- MAO Inhibition: highlights that 2H-chromene-3-carboxamide derivatives with planar aromatic substituents (e.g., phenylimino) exhibit MAO-B selectivity, likely due to optimized active-site interactions. Oxo derivatives (e.g., ) lack this imino group and may show reduced activity .

- Antibacterial Activity: The 4-bromo-2-fluorophenyl derivative () demonstrated a 64.73% synthesis yield and distinct IR signatures, suggesting stability and bioactivity. Fluorine’s role in enhancing bioavailability is notable here .

Biological Activity

6-Bromo-2-(phenylimino)-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by various research findings and case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Chromene Core : This is achieved through a cyclization reaction involving phenolic derivatives and aldehydes under acidic conditions.

- Bromination : The introduction of the bromine atom is commonly performed using bromine or N-bromosuccinimide (NBS).

- Imino Group Formation : The imino group is formed by reacting the brominated chromene with an appropriate aniline derivative under basic conditions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

- Cell Lines Tested :

- HEPG2 (liver carcinoma)

- A431 (epidermoid carcinoma)

- HCT-15 (colon carcinoma)

The compound's mechanism involves the inhibition of specific enzymes related to cell proliferation, leading to apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies reported minimum inhibitory concentrations (MIC) indicating effective antibacterial and antifungal activity against several strains:

- Antibacterial Activity : MIC values ranging from 93.7–46.9 μg/mL.

- Antifungal Activity : MIC values from 7.8 to 5.8 μg/mL .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes such as AKR1B10, which are implicated in cancer progression.

- Modulation of Signaling Pathways : It influences inflammatory pathways, thereby exhibiting anti-inflammatory effects alongside its anticancer properties.

Study 1: Antitumor Activity

In a study evaluating the antitumor effects against liver carcinoma cells, this compound demonstrated a significant reduction in cell viability compared to control groups, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin.

Study 2: Antimicrobial Efficacy

A comprehensive evaluation of the compound's antimicrobial activity revealed that it effectively inhibited both Gram-positive and Gram-negative bacteria, as well as several fungal strains. The structure-activity relationship (SAR) analysis highlighted the importance of the bromine substituent in enhancing antimicrobial potency .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Bromine enhances bioactivity |

| N-benzyl-6-bromo-2-imino-2H-chromene-3-carboxamide | Moderate | High | Benzyl group increases specificity |

| 2-(Phenylimino)-2H-chromene-3-carboxamide | Moderate | Low | Lacks halogen substitution |

Q & A

Q. What are the optimized synthetic routes for 6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including Knoevenagel condensation to form the chromene scaffold, followed by bromination. Key steps include:

- Cyclization : Use of 7-hydroxy-2H-chromen-2-one with a substituted alkyne under basic conditions (e.g., N,N-diethylaniline) to form the chromene core .

- Bromination : Introduction of bromine at the 6th position using bromine in dimethylformamide (DMF) at 60–80°C, achieving >90% regioselectivity .

- Imination : Reaction with phenyl isocyanate or equivalent to install the phenylimino group.

Q. Critical Parameters :

- Solvent polarity (DMF enhances bromination efficiency) .

- Temperature control (exothermic bromination requires gradual addition to avoid side reactions).

- Catalyst choice (e.g., Lewis acids like AlCl₃ improve imination yields) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- ¹H/¹³C NMR : Key signals include:

- Aromatic protons (δ 6.8–8.2 ppm, integrating for 9H from phenyl and chromene groups).

- Imine proton (δ ~8.5 ppm, singlet) .

- Carboxamide NH (δ ~10.2 ppm, broad).

- IR : Peaks at ~1670 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=N imine), and ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 385 (calculated for C₁₆H₁₁BrN₂O₂).

Validation : Compare with reference data from crystallography (e.g., planar chromene ring conformation confirmed via X-ray diffraction) .

Q. What biological screening assays are suitable for initial evaluation of this compound?

- Cytotoxicity Assays : Use MTT or SRB assays against cancer cell lines (e.g., MOLT-4, SK-OV-3) with IC₅₀ determination .

- Enzyme Inhibition : Test against aldo-keto reductase AKR1B10 (implicated in cancer) via fluorometric assays .

- Solubility : Measure in DMSO/PBS mixtures to ensure compatibility with in vitro testing .

Q. Example Data :

| Assay Type | Cell Line/Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MOLT-4 | 12.3 ± 1.2 | |

| AKR1B10 Inhibition | Recombinant | 8.7 ± 0.9 |

Advanced Research Questions

Q. How does bromine substitution at the 6th position influence reactivity compared to chloro or fluoro analogs?

Bromine’s larger atomic radius and polarizability enhance electrophilic substitution and π-stacking interactions in biological targets. Comparative

| Substituent | Reactivity (SₙAr) | LogP | Cytotoxicity (IC₅₀, µM) |

|---|---|---|---|

| Br (6-position) | Moderate | 3.2 | 12.3 |

| Cl (6-position) | High | 2.8 | 18.9 |

| F (6-position) | Low | 2.1 | >50 |

Mechanistic Insight : Bromine’s electron-withdrawing effect stabilizes the imine group, increasing electrophilicity and target binding .

Q. How can molecular docking elucidate the mechanism of action against AKR1B10?

- Target Preparation : Use AKR1B10 crystal structure (PDB: 4JIH).

- Docking Software : AutoDock Vina or Schrödinger Suite.

- Key Interactions :

- Hydrogen bonding between the carboxamide NH and Val301.

- π-Stacking of the chromene ring with Trp220.

- Bromine’s hydrophobic interaction with Leu302 .

Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

Q. How to resolve contradictions in biological activity data across different studies?

Case Example : Discrepancy in IC₅₀ values for MOLT-4 (12.3 µM) vs. SK-OV-3 (>30 µM) :

- Potential Factors :

- Cell line-specific expression of AKR1B10.

- Differences in membrane permeability (logP optimization).

- Metabolic stability (e.g., CYP450-mediated degradation in SK-OV-3).

Q. Methodology :

Q. What strategies improve crystallinity for X-ray diffraction studies?

- Solvent Recrystallization : Use DMF/ethanol (1:3) at 4°C for slow crystal growth .

- Additives : Introduce co-solvents like dimethylformamide to stabilize intermolecular H-bonds .

- Temperature Gradient : Cool from 60°C to 25°C over 48 hours.

Structural Insights : Planar chromene ring and dihedral angle (<10°) between phenylimino and carboxamide groups enhance packing efficiency .

Q. How to design derivatives to enhance selectivity for cancer vs. normal cells?

- Structural Modifications :

- Replace phenylimino with heteroaryl groups (e.g., pyridyl) to reduce off-target interactions.

- Introduce sulfonamide substituents to improve solubility and tumor targeting .

- Assay Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.